Felbinac ethyl

Content Navigation

Felbinac topical formulations frequently fail due to poor solubility and drug crystallization, limiting bioavailability. Felbinac ethyl (CAS 14062-23-8) is the ethyl ester prodrug designed to overcome these obstacles. Key differentiators: • ~3-fold greater percutaneous absorption vs. Felbinac, enabling efficient skin permeation. • Excellent solubility in lipophilic excipients, preventing crystallization in patches and ointments. • Hydrolyzes rapidly by cutaneous esterases to release active Felbinac at the target site. • Ideal precursor for advanced topical delivery systems (e.g., cyclodextrin complexes).

CAS Number

Product Name

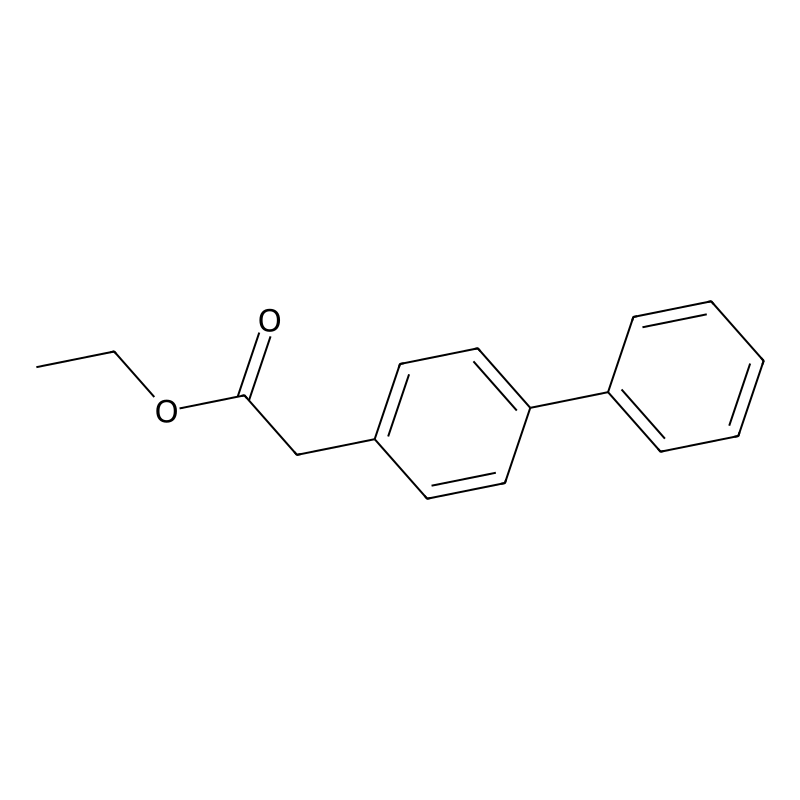

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Felbinac ethyl (CAS: 14062-23-8) is the ethyl ester prodrug of Felbinac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class. The core function of the ethyl ester modification is to increase the lipophilicity of the parent compound, a critical physicochemical property deliberately altered to improve its passive diffusion through the stratum corneum. Upon permeation into the skin, Felbinac ethyl is hydrolyzed by cutaneous esterases to release the active therapeutic agent, Felbinac, directly at the local site of inflammation and pain [1]. This prodrug strategy is specifically designed to overcome the delivery limitations inherent to the more polar parent acid.

Research Fit

Transdermal prodrug research model

COX pathway inhibition study context

Enhanced lipophilicity for skin permeation studies

Direct substitution of Felbinac ethyl with its parent acid, Felbinac, is infeasible and leads to critical failures in formulation and performance. The parent acid, Felbinac, is characterized as being insoluble or hardly soluble in many common solvents used in topical preparations, leading to drug crystallization within the formulation base [1]. This crystallization severely limits skin absorption and bioavailability, rendering the final product ineffective. Felbinac ethyl's enhanced solubility and compatibility with lipophilic polymers are primary procurement drivers, as they permit the development of stable, homogenous, and high-flux patches and ointments that cannot be achieved with the parent acid. Attempting a substitution would necessitate a complete and costly reformulation and re-validation of the entire drug delivery system.

Substitution Risk

Felbinac free acid may reduce transdermal flux due to lower logP and altered stratum corneum partitioning.

Alternative NSAID esters or patches: hydrolysis kinetics and formulation behavior may differ, limiting direct interchange.

Superior Transdermal Absorption Over Parent Compound Felbinac

In a direct comparative study using rat abdominal skin, Felbinac ethyl demonstrated significantly greater percutaneous absorption than its parent acid, Felbinac. Over an 8-hour period, the total amount of absorbed drug was nearly three times higher for the ethyl ester form, confirming its superior ability to penetrate the skin barrier and deliver the active compound [1].

| Evidence Dimension | In Vivo Percutaneous Absorption (% of applied dose over 8 hours) |

| Target Compound Data | 14.2% (Felbinac ethyl) |

| Comparator Or Baseline | 4.8% (Felbinac) |

| Quantified Difference | ~2.96-fold higher absorption |

| Conditions | In vivo study on excised rat abdominal skin. |

For formulators, higher transdermal flux enables the development of more efficient drug products with potentially lower active ingredient concentrations, smaller application areas, or improved patient outcomes.

Greater Topical Anti-Inflammatory Potency Than Parent Acid in Formulation

The enhanced skin penetration of Felbinac ethyl translates directly to superior in vivo efficacy. In a carrageenan-induced rat paw edema model, a standard for evaluating topical anti-inflammatory agents, a hydrophilic ointment containing Felbinac ethyl was substantially more potent than an equivalent formulation containing the active parent drug, Felbinac. The dose required to achieve 50% inhibition of edema (ED50) was at least 7.9 times lower for the Felbinac ethyl formulation [1].

| Evidence Dimension | Anti-inflammatory Potency (ED50) |

| Target Compound Data | 0.38 mg/rat (Felbinac ethyl formulation) |

| Comparator Or Baseline | > 3.0 mg/rat (Felbinac formulation) |

| Quantified Difference | At least 7.9-fold more potent on a dose basis |

| Conditions | Carrageenan-induced paw edema model in Wistar rats; hydrophilic ointment base. |

This demonstrates that procuring the ethyl ester provides a clear therapeutic performance advantage, allowing for the creation of a more potent final product compared to using the parent acid.

Overcomes Critical Formulation & Solubility Barriers of Parent Acid

A key procurement justification for Felbinac ethyl is its ability to solve the critical processability issue of Felbinac's poor solubility. Patent documentation explicitly notes that the parent acid, Felbinac, is "insoluble or hardly soluble" in various solvents and tends to crystallize out of lipophilic polymer bases used in transdermal patches, resulting in poor absorption and efficacy. The same patent identifies the use of Felbinac ethyl ester as a favorable solution to this problem, enabling the creation of stable and effective patch formulations [1].

| Evidence Dimension | Formulation Suitability in Transdermal Patches |

| Target Compound Data | Enables stable, effective formulations with good drug dissolution in the base. |

| Comparator Or Baseline | Felbinac (parent acid) is described as hardly soluble, leading to crystallization and poor absorption. |

| Quantified Difference | Qualitative: Enables a viable, high-performance dosage form where the parent acid fails due to physical incompatibility. |

| Conditions | Formulation of anti-inflammatory analgesic patches, particularly with styrene-isoprene-styrene block copolymers. |

This is a direct manufacturability and product viability advantage; Felbinac ethyl is the correct choice for developing stable transdermal patches, avoiding product failure due to drug crystallization.

Development of High-Flux Transdermal Patches

Where the primary goal is maximizing the rate and extent of drug delivery through the skin, Felbinac ethyl is the appropriate precursor. Its demonstrated ~3-fold advantage in percutaneous absorption and its superior compatibility with patch adhesives make it the logical choice over Felbinac for next-generation patch development [REFS-1, REFS-2].

Formulating High-Potency Topical Gels and Ointments for Localized Pain

For applications requiring potent, localized anti-inflammatory action, formulations based on Felbinac ethyl are shown to be significantly more effective than those based on the parent acid. Its ability to achieve a therapeutic effect at a much lower dose makes it ideal for high-performance topical products aimed at conditions like arthritis or musculoskeletal injuries [3].

Precursor for Advanced Drug Delivery Systems

Felbinac ethyl's favorable physicochemical properties make it a suitable candidate for incorporation into advanced delivery systems. Its efficacy can be further enhanced through complexation with solubility enhancers like cyclodextrins, a strategy less effective for the already polar parent acid, opening pathways for novel, high-efficacy formulations [3].

Application Fit Matrix

References

- [1] Ito, H., Shimura, K., Kamada, A., & Yasuhara, M. (1992). Percutaneous absorption of felbinac, its ethyl ester and their anti-inflammatory activities in rats. Drug research, 42(1), 45-48.

- [2] Kiyoshi K, Hideo H, Masayuki S. Anti-inflammatory analgesic patch. JP Patent 3,541,849B2. July 14, 2004.

- [3] Arima, H., Miyake, K., Irie, T., Hirayama, F., & Uekama, K. (1990). Enhancement of the antiinflammatory effect of ethyl 4-biphenylyl acetate in ointment by beta-cyclodextrin derivatives: increased absorption and localized activation of the prodrug in rats. Pharmaceutical research, 7(11), 1152-1156.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types